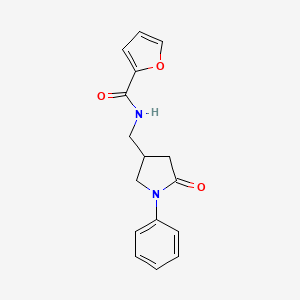![molecular formula C17H17N3O2 B2790980 2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396855-00-7](/img/structure/B2790980.png)
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties . Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridine derivatives have been synthesized based on scaffold hopping and computer-aided drug design .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridine derivatives are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .Chemical Reactions Analysis
The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Physical And Chemical Properties Analysis
Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Mecanismo De Acción
PPMP exerts its pharmacological effects by inhibiting the activity of glucosylceramide synthase, an enzyme that catalyzes the conversion of ceramide to glucosylceramide. The inhibition of this enzyme leads to the accumulation of ceramide, which induces apoptosis and inhibits cell proliferation. PPMP has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response.
Biochemical and Physiological Effects:
PPMP has been shown to modulate various biochemical and physiological processes, including the regulation of cell cycle, apoptosis, autophagy, and immune response. PPMP has also been shown to reduce the accumulation of glycosphingolipids in various tissues, including the brain, liver, and spleen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPMP is a potent and selective inhibitor of glucosylceramide synthase, making it an ideal tool for studying the role of glycosphingolipids in various diseases. However, PPMP has been shown to have poor solubility in aqueous solutions, which can limit its use in in vitro and in vivo experiments. PPMP also has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
PPMP has shown promising results in various preclinical studies, and further research is needed to explore its therapeutic potential in clinical settings. Future studies should focus on optimizing the synthesis method of PPMP to improve its solubility and stability. Moreover, the development of novel delivery systems for PPMP can enhance its therapeutic efficacy and reduce its toxicity. Further studies are also needed to investigate the potential side effects of PPMP and its long-term safety profile.
Métodos De Síntesis
PPMP can be synthesized using a multistep process that involves the reaction of 3-pyrazolopyridine with 2-bromo-1-phenylethanone, followed by the reaction with 2-aminoethanol and then with phenoxyacetyl chloride. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal.
Aplicaciones Científicas De Investigación
PPMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. PPMP has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy. In neurodegenerative disorders, PPMP has been shown to reduce the accumulation of glycosphingolipids and improve cognitive function. In infectious diseases, PPMP has been shown to inhibit the replication of viruses and bacteria.
Propiedades
IUPAC Name |
2-phenoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13(22-15-7-3-2-4-8-15)17(21)18-11-14-12-19-20-10-6-5-9-16(14)20/h2-10,12-13H,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOLQIATJPFGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C2C=CC=CN2N=C1)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylsulfonyl)(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B2790898.png)
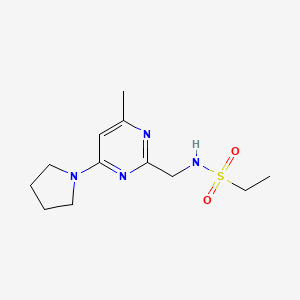
![1-Methyl-4-(4-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2790901.png)
![4,5-dibromo-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2790902.png)
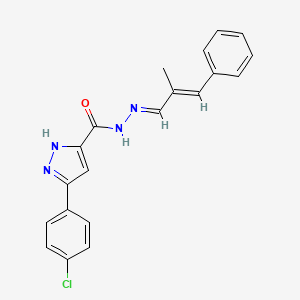

![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2790911.png)
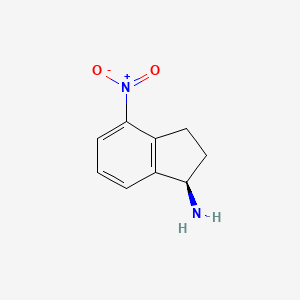
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2790915.png)
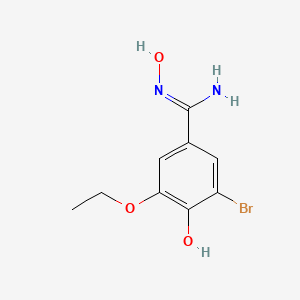
![2-((3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2790917.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)methanesulfonamide](/img/structure/B2790919.png)

